molecular formula C11H9ClO2 B12914964 3-(2-Chlorobenzylidene)dihydrofuran-2(3h)-one CAS No. 5462-00-0

3-(2-Chlorobenzylidene)dihydrofuran-2(3h)-one

Cat. No.: B12914964
CAS No.: 5462-00-0
M. Wt: 208.64 g/mol
InChI Key: VABUJXPEOAEPRM-VQHVLOKHSA-N
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Description

3-(2-Chlorobenzylidene)dihydrofuran-2(3h)-one is an organic compound characterized by the presence of a chlorobenzylidene group attached to a dihydrofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorobenzylidene)dihydrofuran-2(3h)-one typically involves the condensation of 2-chlorobenzaldehyde with dihydrofuran-2(3h)-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine to facilitate the formation of the benzylidene linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorobenzylidene)dihydrofuran-2(3h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The chlorine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

3-(2-Chlorobenzylidene)dihydrofuran-2(3h)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzylidene)dihydrofuran-2(3h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxybenzylidene)dihydrofuran-2(3h)-one
  • 3-(2-Bromobenzylidene)dihydrofuran-2(3h)-one
  • 3-(2-Fluorobenzylidene)dihydrofuran-2(3h)-one

Uniqueness

3-(2-Chlorobenzylidene)dihydrofuran-2(3h)-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

CAS No.

5462-00-0

Molecular Formula

C11H9ClO2

Molecular Weight

208.64 g/mol

IUPAC Name

(3E)-3-[(2-chlorophenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C11H9ClO2/c12-10-4-2-1-3-8(10)7-9-5-6-14-11(9)13/h1-4,7H,5-6H2/b9-7+

InChI Key

VABUJXPEOAEPRM-VQHVLOKHSA-N

Isomeric SMILES

C\1COC(=O)/C1=C/C2=CC=CC=C2Cl

Canonical SMILES

C1COC(=O)C1=CC2=CC=CC=C2Cl

Origin of Product

United States

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